N-cyclohexyl-4-nitroaniline
CAS No.: 13663-59-7
Cat. No.: VC20926934
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13663-59-7 |
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Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | N-cyclohexyl-4-nitroaniline |
Standard InChI | InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 |
Standard InChI Key | DWNVLQGHNLUJTJ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
N-Cyclohexyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of 220.27 g/mol. It is classified as a derivative of aniline, where a cyclohexyl group is attached to the nitrogen atom, and a nitro group is substituted at the para position of the benzene ring. This compound is used in various chemical research applications and may serve as a precursor or intermediate in synthetic chemistry .
Synthesis and Preparation
The synthesis of N-cyclohexyl-4-nitroaniline typically involves the reaction of cyclohexylamine with a nitro-substituted benzene derivative under controlled conditions. The process can be summarized as follows:
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Formation of Intermediate: Cyclohexylamine reacts with a nitrobenzene derivative, often facilitated by catalysts or reagents that promote nucleophilic substitution.
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Purification: The crude product is purified through recrystallization or chromatographic techniques to isolate N-cyclohexyl-4-nitroaniline in high purity.
This compound's preparation is significant in laboratories focused on developing novel aniline derivatives for industrial or pharmaceutical purposes .
Applications
N-Cyclohexyl-4-nitroaniline has several potential applications:
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Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, particularly those used in dyes, pigments, or pharmaceuticals.
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Material Science: Its structural properties make it useful for studying electronic and optical materials.
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Synthetic Chemistry: The compound's functional groups allow for further chemical modifications, making it versatile for creating derivatives with specific properties .
Safety and Handling
While specific data on the toxicity of N-cyclohexyl-4-nitroaniline is limited, general precautions for handling aniline derivatives should be followed:
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Protective Equipment: Use gloves, goggles, and lab coats to prevent skin or eye contact.
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Ventilation: Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from oxidizing agents.
Research Findings and Insights
Recent studies have highlighted the utility of N-cyclohexyl-4-nitroaniline in developing novel compounds for pharmaceutical and material science applications:
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